molecular formula C14H9Cl2FO B3025075 3,4-Dichloro-3'-fluoro-4'-methylbenzophenone CAS No. 951886-45-6

3,4-Dichloro-3'-fluoro-4'-methylbenzophenone

Cat. No. B3025075
CAS RN: 951886-45-6
M. Wt: 283.1 g/mol
InChI Key: HELDGMATHPSNIL-UHFFFAOYSA-N
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Description

3,4-Dichloro-3’-fluoro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H9Cl2FO. It has a molecular weight of 283.13 . The IUPAC name for this compound is (3,4-dichlorophenyl)(3-fluoro-4-methylphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone consists of a benzophenone core with chlorine, fluorine, and methyl substituents. The exact positions of these substituents can be inferred from the name: the benzene ring attached to the carbonyl group (CO) has chlorine atoms at the 3 and 4 positions, while the other benzene ring has a fluorine atom at the 3’ position and a methyl group at the 4’ position .


Physical And Chemical Properties Analysis

The boiling point of 3,4-Dichloro-3’-fluoro-4’-methylbenzophenone is predicted to be 402.1±45.0 °C and its density is predicted to be 1.335±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Biologically Active Molecules

  • The synthesis of new biologically active molecules often involves fluorine-containing compounds due to their pharmacological significance. A study by Holla, Bhat, and Shetty (2003) discusses the condensation of amino-triazinones with fluorobenzoic acids to create thiadiazolotriazinones, showing promising antibacterial activities. This methodology could be applicable to 3,4-Dichloro-3'-fluoro-4'-methylbenzophenone for synthesizing new compounds with potential biological activities Holla, B. S., Bhat, K., & Shetty, N. S. (2003).

Fluorescent Sensor Development

  • Fluorogenic chemosensors are crucial for detecting metal ions in various environments. Xingpei Ye et al. (2014) synthesized a fluorogenic chemosensor that exhibits high selectivity and sensitivity toward Al3+ ions, with potential applications in bio-imaging. The inclusion of fluorine and other halogens, as seen in this compound, could be explored for developing similar sensors with specific metal ion affinities Ye, X., Sun, S.-b., Li, Y.-d., Zhi, L., Wu, W.-N., & Wang, Y. (2014).

High-Performance Polymers

  • The synthesis and characterization of high-performance polymers, such as poly(phthalazinone ether)s, highlight the importance of fluorinated compounds in enhancing solubility and thermal properties. Shude Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer and its polymers, demonstrating excellent thermal properties and potential applications in engineering plastics and membrane materials. The structural features of this compound could be utilized in designing new monomers for high-performance polymers Xiao, S., Wang, J., Jin, K., Jian, X., & Peng, Q. (2003).

Analytical Chemistry Applications

  • In the field of analytical chemistry, the determination of environmental phenols, such as parabens and triclosan, in human milk showcases the application of advanced chromatography techniques. A study by Ye, X., Bishop, A., Needham, L., & Calafat, A. (2008) developed a sensitive method for measuring these compounds, demonstrating the importance of accurate and sensitive detection methods for environmental and health-related research. The chemical properties of this compound could be explored for developing new analytical methods or as a standard in environmental analysis Ye, X., Bishop, A., Needham, L., & Calafat, A. (2008).

properties

IUPAC Name

(3,4-dichlorophenyl)-(3-fluoro-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO/c1-8-2-3-10(7-13(8)17)14(18)9-4-5-11(15)12(16)6-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELDGMATHPSNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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